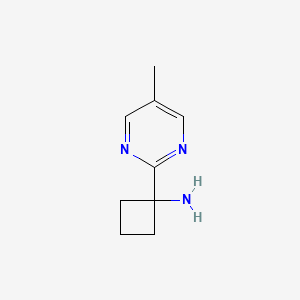![molecular formula C6H4ClN3O2S B13246689 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13246689.png)
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClN3O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its pyrrolo[2,3-d]pyrimidine core structure, which is a fused bicyclic ring system containing nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride typically involves multiple steps. One common method includes the preparation of intermediate compounds, followed by the introduction of the sulfonyl chloride group. For example, the synthesis may start with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is further transformed into 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally converted to this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and other derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. For example, derivatives of this compound have been studied as inhibitors of p21-activated kinase 4 (PAK4), a protein kinase involved in various cellular processes, including cell growth and apoptosis . The compound binds to the active site of the enzyme, inhibiting its activity and affecting downstream signaling pathways.
類似化合物との比較
Similar Compounds
4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride: A similar compound with a chlorine atom at the 4-position, which may exhibit different reactivity and biological activity.
2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with an amino group at the 2-position, studied for its potential as a reversible FGFR inhibitor.
Uniqueness
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which allows for versatile chemical modifications and the formation of various derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug discovery.
特性
分子式 |
C6H4ClN3O2S |
|---|---|
分子量 |
217.63 g/mol |
IUPAC名 |
7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) |
InChIキー |
PMRSOPXUNVRKGS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=CN=CN=C2N1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



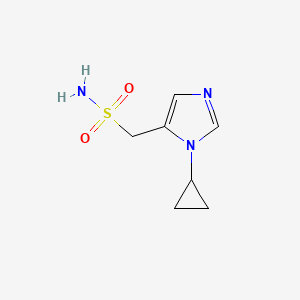
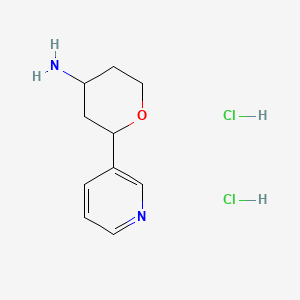
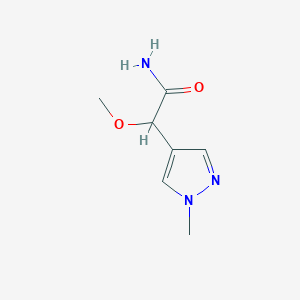
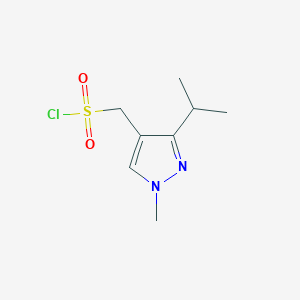
![6-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13246661.png)
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13246668.png)
![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B13246671.png)
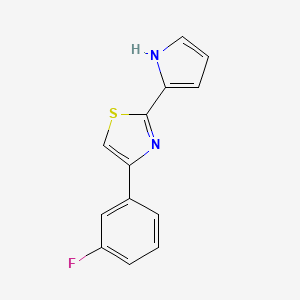
![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13246688.png)
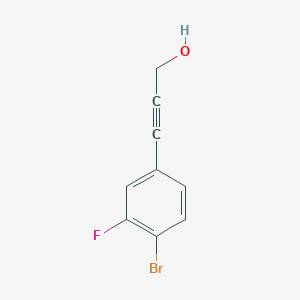
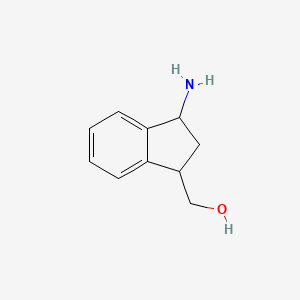
amine](/img/structure/B13246703.png)
